molecular formula C20H18N2O6 B11050218 N-[5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

N-[5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B11050218
M. Wt: 382.4 g/mol
InChI Key: QTWYDDYJFGHXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a complex organic compound featuring a benzodioxole ring, an oxazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(7-methoxy-2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzodioxole Ring: Starting with a methoxy-substituted benzene derivative, the benzodioxole ring is formed through a series of reactions involving methylenation and cyclization.

    Oxazole Ring Formation: The oxazole ring is synthesized via a cyclization reaction involving an appropriate precursor, such as an amino alcohol or a nitrile.

    Coupling Reactions: The benzodioxole and oxazole intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(7-methoxy-2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

N-[5-(7-methoxy-2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(7-methoxy-2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s methoxy and oxazole groups play crucial roles in binding to the active sites of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(7-methoxy-2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is unique due to its combination of benzodioxole, methoxyphenyl, and oxazole rings, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

N-[5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

InChI

InChI=1S/C20H18N2O6/c1-11(23)21-20-17(12-4-6-14(24-2)7-5-12)18(28-22-20)13-8-15(25-3)19-16(9-13)26-10-27-19/h4-9H,10H2,1-3H3,(H,21,22,23)

InChI Key

QTWYDDYJFGHXFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.